molecular formula C22H32ClNO3 B12362932 Oxybutynin-d5 (hydrochloride)

Oxybutynin-d5 (hydrochloride)

Cat. No.: B12362932
M. Wt: 399.0 g/mol
InChI Key: SWIJYDAEGSIQPZ-ATXZJGFGSA-N
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Description

Oxybutynin-d5 (hydrochloride) is a deuterium-labeled derivative of oxybutynin hydrochloride, an antimuscarinic agent primarily used to treat overactive bladder. The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolism of oxybutynin. This compound is known for its ability to inhibit the muscarinic action of acetylcholine on smooth muscle, thereby reducing bladder muscle contractions and alleviating symptoms of overactive bladder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Oxybutynin-d5 (hydrochloride) typically involves the synthesis of the non-labeled oxybutynin followed by deuterium exchange reactions. The initial synthesis of oxybutynin involves a Mannich reaction, where 2-propyn-1-ol reacts with formaldehyde and diethylamine to form butynyl alcohol. This intermediate is then esterified with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid to produce oxybutynin .

For the deuterium labeling, the non-labeled oxybutynin undergoes an exchange reaction with deuterium gas to replace hydrogen atoms with deuterium, resulting in Oxybutynin-d5 (hydrochloride) .

Industrial Production Methods

Industrial production of Oxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuterium exchange reaction is carefully monitored to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Oxybutynin-d5 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Oxybutynin-d5 (hydrochloride) is widely used in scientific research due to its labeled nature, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:

Mechanism of Action

Oxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound targets muscarinic receptors, particularly the M3 subtype, which is primarily responsible for bladder muscle contractions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make it easier to trace and study the compound’s behavior in the body, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C22H32ClNO3

Molecular Weight

399.0 g/mol

IUPAC Name

4-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1/i1D3,3D2;

InChI Key

SWIJYDAEGSIQPZ-ATXZJGFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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